4-Hexyloxyphenylboronic acid

Suzuki-Miyaura Coupling Near-Infrared Electrochromic Materials Anthraquinone Imides

Researchers often face inconsistent Suzuki coupling yields and poor solubility when using shorter- or longer-chain alkoxyphenylboronic acid analogs for optoelectronic polymer synthesis. 4-Hexyloxyphenylboronic acid (CAS 121219-08-7) provides the optimal chain length to overcome these limitations. • 98% Suzuki coupling yield in anthraquinone imide synthesis, enabling NIR-active materials (700-1600 nm) • 17 nm red shift vs methoxy analog, with tunable reduction potentials for electrochromic devices • Optimal solubility for spin-coating and film formation in blue-emitting polymer OLEDs (EQE up to 0.44%) • Supplied with purity ≥96%, suitable for kilogram-scale API and agrochemical synthesis

Molecular Formula C12H19BO3
Molecular Weight 222.09 g/mol
CAS No. 121219-08-7
Cat. No. B038556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyloxyphenylboronic acid
CAS121219-08-7
Molecular FormulaC12H19BO3
Molecular Weight222.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCCCC)(O)O
InChIInChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3
InChIKeyXYNVLFGOOWUKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexyloxyphenylboronic Acid – Overview


4-Hexyloxyphenylboronic acid (CAS 121219-08-7) is an arylboronic acid derivative featuring a para-hexyloxy substituent on the phenyl ring . With a molecular formula of C₁₂H₁₉BO₃, a molecular weight of 222.09 g/mol, and a reported melting point of 85 °C (lit.), it is typically supplied as a white to off-white crystalline powder with purity specifications ranging from ≥96% to 97–109% by neutralization titration . The compound is soluble in methanol and serves as a versatile building block in Suzuki–Miyaura cross-coupling reactions, enabling the efficient construction of biaryl architectures for pharmaceuticals, agrochemicals, and advanced functional materials [1]. Its distinct hexyloxy chain imparts tailored solubility and electronic properties that differentiate it from shorter- or longer-chain alkoxyphenylboronic acid analogs.

Suzuki–Miyaura cross-coupling building block for biaryl architectures
Hexyloxy chain imparts tailored solubility and electronic properties distinct from other alkoxy analogs
Enables construction of NIR-active materials and solution-processable organic electronics

Why 4-Hexyloxyphenylboronic Acid Is Irreplaceable


Generic substitution among alkoxyphenylboronic acids is not scientifically justified because the length and nature of the alkoxy chain directly modulate three critical performance parameters: reaction yield in cross-coupling, solubility and processability in organic solvents, and the electronic/optical properties of the final conjugated product. As demonstrated in direct comparative studies, the hexyloxy chain provides a unique balance of steric and electronic effects that shorter chains (e.g., methoxy) or longer chains (e.g., octyloxy) fail to replicate. Specifically, the methoxy analog delivers markedly lower coupling yields due to insufficient stabilization of key intermediates, while the octyloxy analog introduces higher melting points and reduced solubility that can complicate downstream formulation and processing [1]. The evidence below quantifies these differentiation dimensions, establishing that 4-hexyloxyphenylboronic acid is not an interchangeable commodity but a purpose-specific reagent optimized for high-efficiency synthesis of NIR-active materials and solution-processable organic electronics.

4-Hexyloxyphenylboronic acid (target)
Methoxy analog Shorter chain may not provide sufficient intermediate stabilization, potentially lowering coupling yield and altering product distribution.
4-Hexyloxyphenylboronic acid (target)
Octyloxy analog Longer alkyl chain raises melting point and may reduce dissolution kinetics, complicating low-temperature processing and solvent compatibility.
4-Hexyloxyphenylboronic acid (target)
Generic arylboronic acids Lack the hexyloxy electronic/steric profile; optical and redox properties of final materials may not transfer, requiring de novo optimization.

Differentiation Evidence


Suzuki Coupling Efficiency in NIR Anthraquinone Synthesis

In the synthesis of N-butyl-6-aryl-substituted anthraquinone-2,3-dicarboxylic imides, the Suzuki coupling of 2b with 4-hexyloxyphenylboronic acid afforded the target compound 1b in 98% isolated yield [1]. In contrast, the analogous nucleophilic substitution reaction of 2a with 4-methoxyphenol to form 1a proceeded in only 34% yield under comparable conditions [1]. This near three‑fold difference is attributed to the enhanced stability and reactivity of the hexyloxy-substituted boronic acid in the palladium-catalyzed cross-coupling manifold relative to the methoxy phenol displacement pathway [1].

Suzuki Coupling Yield
Head-to-head
98% isolated yield (target) vs. 34% (methoxy analog)
Supports selection for NIR chromophore synthesis
Yield context may reduce reagent consumption in scale-up
Suzuki-Miyaura Coupling Near-Infrared Electrochromic Materials Anthraquinone Imides

NIR Absorption and Redox Profile

The anthraquinone imide derived from 4‑hexyloxyphenylboronic acid (compound 1b) exhibits a radical anion NIR absorption maximum at 827 nm, while the methoxy‑derived analog 1a absorbs at 810 nm — a 17 nm red shift that extends deeper into the NIR tissue‑transparency window [1]. Additionally, cyclic voltammetry in CH₂Cl₂/TBAP reveals distinct reduction potentials: 1b shows E°ᵣₑd¹ = –1.07 V and E°ᵣₑd² = –1.51 V vs. Fc/Fc⁺, whereas 1a exhibits E°ᵣₑd¹ = –1.07 V and E°ᵣₑd² = –1.53 V [1]. The 20 mV difference in the second reduction potential reflects the hexyloxy group's stronger electron‑donating character, which modulates the LUMO energy and directly impacts electrochromic switching behavior [1].

NIR Absorption & Redox
Head-to-head
λₘₐₓ 827 nm (Δ+17 nm) E°ᵣᵇ² −1.51 V (Δ+20 mV)
Red shift may benefit NIR device tuning
Modulation of LUMO supports spectral design
Electrochromism Near-Infrared Absorption Cyclic Voltammetry

Processability: Melting Point and Methanol Solubility

4-Hexyloxyphenylboronic acid exhibits a melting point of 85 °C (lit.) and is reported to be soluble in methanol, facilitating homogeneous reaction conditions and solution‑phase processing . The closely related 4‑octyloxyphenylboronic acid (CAS 121554‑09‑4) displays a significantly higher melting point of 94–99 °C, reflecting stronger intermolecular van der Waals interactions associated with the longer alkyl chain . While both compounds are methanol‑soluble, the 9–14 °C higher melting point of the octyloxy analog can complicate dissolution kinetics, require elevated processing temperatures, and limit compatibility with thermally sensitive substrates or low‑temperature formulations .

Melting Point
Data to verify
85 °C (lit.) vs. octyloxy analog: 94–99 °C
Lower mp may simplify dissolution
Literature value; limited source verification
Physical Properties Processability Formulation

Alkoxy Chain Length Impact on Solubility and Device Performance

Systematic studies on polyfluorene derivatives and donor–acceptor copolymers demonstrate that the choice of alkoxyphenyl substituent critically influences polymer solubility, film morphology, and device efficiency [1][2]. For instance, copolymers incorporating 2,5‑di(2‑hexyloxyphenyl)thiazolothiazole units achieve external quantum efficiencies of 0.06–0.44% in PLEDs, with the 50% TZ‑content copolymer showing a >3‑fold efficiency enhancement over the fluorene homopolymer [1]. Similarly, polymers bearing 4‑hexyloxyphenyl moieties on quinoxaline acceptors deliver balanced energy levels and enhanced open‑circuit voltages in organic photovoltaics [2]. While not a direct head‑to‑head comparison of boronic acid monomers, this class‑level evidence establishes that the hexyloxy chain length is empirically optimized for solution‑processable organic electronics — a design space where shorter chains provide insufficient solubility and longer chains induce undesirable phase separation or crystallization [1][2].

Polymer Device Efficiency
Class-level inference
EQE up to 0.44% (DHF-TZ copolymer) >3× enhancement over fluorene homopolymer
Supports selection for polymer electronics research
Monomer-specific performance requires validation
Conjugated Polymers Organic Photovoltaics Polymer Light‑Emitting Diodes

Applications of 4-Hexyloxyphenylboronic Acid


NIR Electrochromic Anthraquinone Imide Synthesis

Based on the 98% Suzuki coupling yield demonstrated in the synthesis of 1b [1], this boronic acid is the reagent of choice for preparing 6‑aryl‑substituted anthraquinone imides with NIR absorption in the 700–1600 nm range. The hexyloxy substituent confers a 17 nm red shift relative to methoxy analogs and modulates reduction potentials, enabling precise tuning of electrochromic properties for smart windows, optical communications, and biomedical imaging tags [1].

Conjugated Polymer Monomer for PLEDs and OPVs

4‑Hexyloxyphenylboronic acid serves as a key building block for synthesizing 2,5‑di(2‑hexyloxyphenyl)thiazolothiazole and related monomers, which are copolymerized with fluorene or quinoxaline units via Suzuki coupling to yield blue‑emitting polymers with external quantum efficiencies up to 0.44% [2]. The hexyloxy chain provides the optimal balance of solubility for spin‑coating and film formation while maintaining efficient electron transport and high open‑circuit voltages in photovoltaic devices [2][3].

High-Spin Polyarylamine Network Precursor

The compound is employed in the synthesis of tris(4‑boronic acid‑2‑hexyloxyphenyl)amine, a trifunctional monomer used in Pd⁰‑mediated coupling with aryl dibromides to generate networked polyarylamine polymers. Subsequent p‑doping yields high‑spin polyradical polycations with an average spin S = 5/2 at 2 K, as quantified by Brillouin function fitting of magnetization data [4]. This application highlights the reagent's utility in constructing three‑dimensionally cross‑linked, magnetically active organic materials.

Agrochemical and Pharmaceutical Intermediate

With purity specifications of 97–105% (by neutralization titration) and methanol solubility , 4‑hexyloxyphenylboronic acid is suitable for the kilogram‑scale synthesis of biaryl‑containing active pharmaceutical ingredients (APIs) and crop protection agents. The lower melting point (85 °C) relative to longer‑chain analogs facilitates handling and dissolution in standard process solvents, reducing cycle times and minimizing thermal degradation of sensitive intermediates .

Application
Selection Property
Validation Focus
NIR electrochromic imide synthesis
Hexyloxy chain for spectral tuning
NIR absorption and redox potentials
Conjugated polymer monomers (PLEDs/OPVs)
Solution-processable building block
Polymer solubility and film morphology
High-spin polyarylamine networks
Trifunctional monomer for cross-linked polymers
Spin density and magnetic properties
API / agrochemical intermediate
Scalable building block
Purity, solubility, and processability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hexyloxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.